
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN It is a derivative of phenylpropene, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol: A similar compound with an alkyne group instead of an amine.
2-Chloro-5-fluoroaniline: A simpler derivative with only chlorine and fluorine substitutions on the phenyl ring.
Uniqueness
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
1-(2-Chloro-5-fluorophenyl)prop-2-en-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activity. This compound, characterized by its unique structural features, including a chloro and a fluorine substituent on a phenyl ring, plays a significant role in various therapeutic applications, particularly in the treatment of neurological disorders and as a potential antidepressant.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClF, and it features a stereocenter that contributes to its biological activity. Its structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H12ClF |
Molecular Weight | Approximately 214.67 g/mol |
Functional Groups | Amino, Chloro, Fluoro |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The biological activity of this compound may involve modulation of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. This interaction suggests potential therapeutic applications in treating conditions such as depression and anxiety disorders.
Biological Activity and Therapeutic Potential
In vitro studies have shown that this compound exhibits notable biological activity:
Antidepressant Activity
Compounds structurally related to this compound have been linked to enhanced bioactivity rates, suggesting their potential as antidepressants. The ability to influence monoamine levels may lead to improved mood regulation and alleviation of depressive symptoms.
Anticancer Properties
Preliminary investigations indicate that this compound may possess anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The specific mechanisms through which these effects occur are still under investigation but may involve apoptosis induction and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can significantly impact neurotransmitter systems, suggesting a mechanism for their antidepressant effects.
- Antiproliferative Activity : Studies on related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .
- Pharmacological Profiling : A comprehensive pharmacological profiling of structurally similar compounds has revealed their interactions with multiple biological targets, enhancing our understanding of their therapeutic potential.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2 |
InChI Key |
NAHXKQNPZJBULU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.